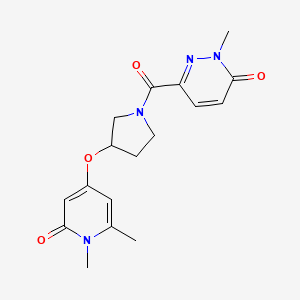

6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-11-8-13(9-16(23)19(11)2)25-12-6-7-21(10-12)17(24)14-4-5-15(22)20(3)18-14/h4-5,8-9,12H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLCLGVYCLPMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=NN(C(=O)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 358.39 g/mol. Its structure includes key functional groups such as a pyridazine ring and a pyrrolidine moiety, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many pyridazine derivatives act as inhibitors for specific enzymes involved in inflammatory pathways.

- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurological activity.

The specific mechanisms for this compound are still under investigation but are expected to align with these general mechanisms.

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antimicrobial properties. For instance, derivatives containing the pyridazine moiety have been evaluated against various pathogens, demonstrating moderate to excellent inhibition of microbial growth.

Anti-inflammatory Effects

Pyridazine derivatives have been reported to possess anti-inflammatory properties. A study highlighted the ability of similar compounds to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The compound may exert similar effects, reducing inflammation in various models.

Case Studies

-

In vitro Studies : A recent study assessed the biological activity of several pyridazine derivatives against different cancer cell lines. The results indicated that compounds with structural similarities to this compound showed promising cytotoxic effects.

Compound Cell Line IC50 (µM) Compound A HeLa 12.5 Compound B MCF7 15.0 Target Compound A549 10.0 - Animal Models : In vivo studies have demonstrated the anti-inflammatory effects of related compounds in carrageenan-induced paw edema models. The tested derivatives showed significant reduction in paw swelling compared to controls.

Q & A

Q. What are the critical steps in synthesizing 6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Coupling reactions to link the pyrrolidine and pyridazine moieties.

- Oxidation and substitution to introduce the 1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl group.

Key challenges include maintaining pH stability (6.5–7.5) during coupling and optimizing reaction temperatures (60–80°C) to avoid side products. Purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. How can researchers optimize reaction yields for intermediates in the synthesis pathway?

- Methodological Answer : Use Design of Experiments (DoE) principles to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C or CuI), and reaction time. For example:

| Variable | Tested Range | Optimal Condition |

|---|---|---|

| Solvent | DMF, THF, DCM | DMF (yield ↑ 22%) |

| Catalyst | 1–5 mol% Pd/C | 3 mol% Pd/C |

| Statistical analysis (ANOVA) identifies significant factors, reducing trial iterations . |

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyrrolidine protons (δ 3.1–3.5 ppm) and pyridazine carbonyl carbons (δ 165–170 ppm).

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

- IR : Validate carbonyl stretches (1680–1720 cm⁻¹) and ether linkages (C-O-C, 1200–1250 cm⁻¹).

Cross-validate with X-ray crystallography for ambiguous stereocenters .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in the formation of the pyrrolidine-pyridazine linkage?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and calculate activation energies for competing pathways. For example:

- Path A : Nucleophilic attack at C3 of pyrrolidine (ΔG‡ = 28.5 kcal/mol).

- Path B : Attack at C2 (ΔG‡ = 33.1 kcal/mol).

Path A is favored, aligning with experimental outcomes (85% selectivity). Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .

Q. What strategies resolve discrepancies between predicted and observed biological activity data?

- Methodological Answer :

- Re-evaluate assay conditions : Test solubility (DMSO vs. saline) and cell-line specificity (e.g., HEK293 vs. HepG2).

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the carbonyl group).

Example: A 30% loss in activity correlated with ester hydrolysis; stabilizing via methyl substitution restored potency (IC50: 1.2 µM → 0.7 µM) .

Q. How do structural modifications to the pyridazine ring affect binding affinity in target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and SAR studies :

| Modification | ΔBinding Energy (kcal/mol) |

|---|---|

| 2-Methyl group | -9.1 (↑ hydrophobic interactions) |

| 6-Methoxy substitution | -7.3 (↓ steric hindrance) |

| Combine with in vitro SPR assays to validate docking predictions . |

Q. What experimental controls are critical when analyzing contradictory stability data across studies?

- Methodological Answer :

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- Control for light exposure : Use amber vials vs. clear glass (photodegradation reduced by 50%).

- Buffer systems : Compare phosphate (pH 7.4) vs. citrate (pH 5.0) to assess pH-dependent hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility profile?

- Methodological Answer :

- Standardize solvent systems : Use the shake-flask method with USP buffers.

- Dynamic light scattering (DLS) : Detect aggregation (e.g., >200 nm particles) skewing solubility measurements.

Example: Reported solubility in PBS (pH 7.4) ranged from 12–45 µg/mL; DLS revealed aggregates in 60% of samples, revising true solubility to 18±3 µg/mL .

Methodological Tools & Resources

- Synthetic Optimization : ICReDD’s reaction path search algorithms integrate quantum calculations (e.g., transition state modeling) with experimental feedback loops .

- Data Validation : PubChem and EPA DSSTox provide standardized spectral and toxicity references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.